Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
Overview
Description
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. It is characterized by a fused ring system containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate typically involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another method involves the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar fused ring system and exhibit comparable chemical reactivity.
Benzimidazoles: While structurally related, benzimidazoles lack the thiazine ring, which imparts different chemical and biological properties.
Uniqueness
Methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is unique due to its fused ring system containing both nitrogen and sulfur atoms.
Properties
IUPAC Name |
methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)9-6-10(15)14-8-5-3-2-4-7(8)13-12(14)18-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMLSCKHCOWCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319251 | |
Record name | methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68470-82-6 | |
Record name | NSC342860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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